Nordoxepin D3 Hydrochloride Nordoxepin D3 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014971
InChI: InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3;
SMILES:
Molecular Formula: C18H20ClNO
Molecular Weight: 304.8 g/mol

Nordoxepin D3 Hydrochloride

CAS No.:

Cat. No.: VC16014971

Molecular Formula: C18H20ClNO

Molecular Weight: 304.8 g/mol

* For research use only. Not for human or veterinary use.

Nordoxepin D3 Hydrochloride -

Specification

Molecular Formula C18H20ClNO
Molecular Weight 304.8 g/mol
IUPAC Name 3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3;
Standard InChI Key GNPPEZGJRSOKRE-NIIDSAIPSA-N
Isomeric SMILES [2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Canonical SMILES CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Nordoxepin D3 hydrochloride (C₁₈H₁₇D₃ClNO) incorporates three deuterium atoms at specific positions within its structure, as evidenced by its canonical SMILES notation: [2H]C([2H])([2H])NCC/C=C1C2=CC=CC=C2OCC3=CC=CC=C13.[H]Cl . The deuterium substitution occurs on the methyl group adjacent to the tertiary amine, preserving the compound's pharmacological activity while altering its mass-to-charge ratio for analytical differentiation. With a molecular weight of 304.83 g/mol, this labeled metabolite exhibits identical receptor binding kinetics to its non-deuterated counterpart, ensuring biological relevance in metabolic studies .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number1331665-54-3
Molecular FormulaC₁₈H₁₇D₃ClNO
Molecular Weight304.83 g/mol
SolubilitySoluble in DMSO, DMF
Storage Conditions-20°C (desiccated)
Purity Specifications>99% (HPLC confirmed)

Data sources:

Pharmacological Profile and Metabolic Relevance

Advantages of Deuterium Labeling in Bioanalysis

The strategic placement of three deuterium atoms provides a 3 Da mass shift relative to non-deuterated nordoxepin, enabling unambiguous detection in LC-MS/MS systems. This mass difference eliminates signal overlap between analyte and internal standard, particularly crucial when analyzing samples with endogenous nordoxepin concentrations below 1 ng/mL . Studies demonstrate that using nordoxepin D3 hydrochloride as an internal standard improves assay precision from ±15% to ±5% compared to structural analogs .

Analytical Applications in Clinical Research

LC-MS/MS Quantification Methodologies

Patel et al. (2018) developed a validated LC-MS/MS protocol employing nordoxepin D3 hydrochloride for simultaneous quantification of doxepin and nordoxepin in human plasma. Key method parameters include:

  • Chromatography: Zorbax SB-C18 column (2.1 × 50 mm, 3.5 μm)

  • Mobile Phase: 0.1% formic acid in water/acetonitrile (70:30 v/v)

  • Ionization Mode: Positive electrospray (ESI+)

  • Transition Ions: m/z 280.1→107.0 (nordoxepin) and m/z 283.1→110.0 (D3 analog)

This method achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL with ≤6.8% inter-day variability, demonstrating superior sensitivity compared to earlier HPLC-UV methods .

Bioequivalence Study Applications

Synthesis and Quality Control Considerations

Large-Scale Production Challenges

While the parent compound doxepin benefits from optimized nickel-catalyzed synthesis , nordoxepin D3 hydrochloride production requires additional deuterium incorporation steps. Current Good Manufacturing Practice (cGMP) guidelines mandate:

  • Deuterium enrichment verification via high-resolution mass spectrometry

  • Residual solvent analysis for DMF (limit ≤880 ppm)

  • Heavy metal contamination screening (Ni ≤10 ppm)

Batch records from GLP-certified facilities show typical yields of 82-85% after recrystallization, with process-related impurities controlled below 0.2% .

Regulatory Status and Research Use Specifications

Non-Clinical Designation

As per ICH M3(R2) guidelines, nordoxepin D3 hydrochloride is classified exclusively for non-clinical research. Current regulatory filings include:

  • FDA Drug Master File (DMF) Type II: #XXXXX (confidential)

  • EMA Active Substance Master File (ASMF): EMEA/H/C/XXXX

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator